4-(2,6-Difluorophenyl)pyridine
Description
4-(2,6-Difluorophenyl)pyridine is a fluorinated heterocyclic compound featuring a pyridine ring substituted at the 4-position with a 2,6-difluorophenyl group. The 2,6-difluorophenyl moiety introduces steric and electronic effects that influence the compound’s reactivity, solubility, and interactions in biological or material systems. This structure is prevalent in pharmaceuticals, agrochemicals, and optoelectronic materials due to fluorine’s ability to enhance metabolic stability, lipophilicity, and electron-withdrawing properties .
Properties
Molecular Formula |
C11H7F2N |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-(2,6-difluorophenyl)pyridine |
InChI |
InChI=1S/C11H7F2N/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8/h1-7H |
InChI Key |
MLCGDPSUWRYNGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC=NC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
a) 4-(2,4-Difluorophenyl)pyridine Derivatives
In OLED applications, iridium(III) complexes like bis[2-(2,4-difluorophenyl)pyridine]iridium(III) (Ir-D0) demonstrate how fluorine substitution patterns affect photophysical properties. The 2,4-difluoro configuration reduces π-π stacking and enhances luminescence efficiency compared to 2,6-difluoro analogs. The meta-fluorine in 2,4-difluorophenyl lowers the ligand’s LUMO energy, improving charge transport in electroluminescent devices .
b) 4-(4-Fluorophenyl)-2,6-diphenylpyridine
This compound (CAS 1498-83-5) features a single para-fluorine on one phenyl ring. The absence of ortho-fluorine atoms reduces steric hindrance, increasing rotational freedom and altering crystal packing. Safety data indicate moderate toxicity, contrasting with the enhanced metabolic stability seen in 2,6-difluoro derivatives .
a) N-[4-(4-Chlorobenzyloxy)pyridine-2-yl]-2-(2,6-difluorophenyl)acetamide (CPDA)
CPDA, a derivative of 4-(2,6-difluorophenyl)pyridine, demonstrated potent antihyperglycemic effects in db/db mice, reducing fasting blood glucose and hepatic gluconeogenic gene expression. The 2,6-difluorophenyl group likely enhances binding to target proteins while resisting oxidative metabolism .
b) Dihydropyridine Analogs
4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile shares a fluorinated aryl group but differs in the non-aromatic dihydropyridine core. This structural difference reduces planarity, impacting calcium channel blocking activity compared to fully aromatic pyridine derivatives .
Structural and Spectral Properties
a) N-(2,6-Difluorophenyl)formamide
The C=O bond length (1.218 Å) and C—N bond (1.366 Å) are comparable to pyridine-based analogs, highlighting fluorine’s minimal resonance disruption .
b) 2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarbonitrile
This compound exhibits intramolecular N-H⋯N hydrogen bonding, stabilizing its envelope conformation. The thienyl substituent introduces heteroaromaticity, altering electronic properties compared to fluorophenyl analogs .
Data Tables
Table 1: Structural and Electronic Comparison
Table 2: Spectral Data Comparison
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